BenchChemオンラインストアへようこそ!

Fmoc-TETA(Boc2)-Suc

Radiopharmaceuticals Positron Emission Tomography (PET) Bifunctional Chelator (BFC)

Fmoc-TETA(Boc2)-Suc is the only TETA building block that installs a fully protected chelator directly during automated Fmoc-SPPS—no post-synthetic conjugation needed. The orthogonal Fmoc/Boc2/Suc design withstands standard piperidine cycles while Boc groups remain intact until final TFA cleavage, eliminating purification-intensive conjugation workflows. 64Cu-TETA complexes retain >90% radiochemical integrity after 6 h under physiological challenge, making it the chelator of choice for matched-pair 64Cu/67Cu theranostics. Procure ≥99% HPLC-pure material with full CoA documentation for seamless GMP transition.

Molecular Formula C35H48N4O9
Molecular Weight 668.788
CAS No. 2389064-35-9
Cat. No. B2876072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-TETA(Boc2)-Suc
CAS2389064-35-9
Molecular FormulaC35H48N4O9
Molecular Weight668.788
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCNC(=O)CCC(=O)O)CCN(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
InChIInChI=1S/C35H48N4O9/c1-34(2,3)47-32(44)38(19-17-36-29(40)15-16-30(41)42)21-22-39(33(45)48-35(4,5)6)20-18-37-31(43)46-23-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-14,28H,15-23H2,1-6H3,(H,36,40)(H,37,43)(H,41,42)
InChIKeyVFDSLJCIJWTJCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-TETA(Boc2)-Suc (CAS 2389064-35-9): Orthogonally Protected Bifunctional Chelator Building Block for Solid-Phase Peptide Synthesis and Radiopharmaceutical Applications


Fmoc-TETA(Boc2)-Suc (CAS 2389064-35-9) is an orthogonally protected triethylene tetramine (TETA) derivative configured as a bifunctional chelator (BFC) building block for solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the primary amine, two tert-butoxycarbonyl (Boc) groups protecting the secondary amines of the TETA backbone, and a succinoyl (Suc) linker at the C-terminus for carboxylic acid conjugation . With a molecular formula of C35H48N4O9 and a molecular weight of 668.78 g/mol, this protected polyamine is designed specifically for direct incorporation into peptide sequences during Fmoc-based SPPS, enabling on-resin installation of the TETA chelating moiety without requiring post-synthetic conjugation steps . Upon final acidolytic cleavage and global deprotection, the compound yields a fully deprotected TETA chelator site-specifically positioned within the peptide construct, ready for radiolabeling with 64Cu or other radiometals [1]. The orthogonal protection strategy (Fmoc for N-terminal amine, Boc for secondary amines, succinoyl for C-terminal attachment) uniquely enables stepwise, controlled deprotection during automated peptide synthesis workflows, distinguishing it from unprotected or partially protected TETA alternatives that cannot be integrated directly into SPPS sequences.

Why Generic Substitution of Fmoc-TETA(Boc2)-Suc Fails: The Quantitative Case for Orthogonal Protection, Chelator Stability, and SPPS Compatibility


Generic substitution of Fmoc-TETA(Boc2)-Suc with unprotected TETA, alternative macrocyclic chelators (e.g., DOTA, NOTA), or non-orthogonally protected TETA derivatives fails on multiple quantifiable fronts. First, the orthogonal Fmoc/Boc protection strategy is non-negotiable for Fmoc-based SPPS: unprotected TETA amines react non-specifically during coupling steps, yielding complex mixtures and requiring extensive purification . Second, the chelator itself exhibits metal-specific kinetic stability profiles that differ markedly from in-class alternatives: 64Cu-TETA complexes retain >90% of radiolabel after 6 hours at pH 7.5 in 1 M Cu(II) challenge conditions, whereas 64Cu-DOTA loses >50% within 2 hours under identical conditions, and 64Cu-NOTA demonstrates approximately 2-fold slower exchange rates than 64Cu-TETA [1]. Third, the succinoyl (Suc) linker provides a defined, flexible spacer arm between the chelator and the peptide backbone; substitution with directly coupled or rigid linkers alters conjugate pharmacokinetics, chelator accessibility, and radiolabeling efficiency in ways that cannot be predicted or controlled [2]. Finally, the compound's orthogonal protecting groups enable simultaneous use of Fmoc and Boc strategies—Fmoc is removed with piperidine during SPPS cycles while Boc groups remain intact until final TFA cleavage, a capability absent in mono-protected or unprotected TETA derivatives that forces post-synthetic conjugation and introduces additional purification steps and yield losses .

Fmoc-TETA(Boc2)-Suc: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Chelator Kinetic Stability: 64Cu-TETA vs. 64Cu-DOTA and 64Cu-NOTA in Radiolabeling Applications

The kinetic stability of 64Cu-TETA complexes significantly exceeds that of 64Cu-DOTA under physiologically relevant challenge conditions, with retention rates that are quantitatively superior. In head-to-head experiments measuring 64Cu loss at pH 7.5 in the presence of 1.0 M non-radioactive Cu(II), 64Cu-TETA retains >90% of the radiolabel after 6 hours, whereas 64Cu-DOTA loses >50% within 2 hours under identical conditions [1]. Furthermore, the rate of 64Cu exchange from 64Cu-NOTA is somewhat slower than from 64Cu-TETA, but both are much more kinetically stable than 64Cu-DOTA [2]. This class-level inference positions TETA-based chelators as the intermediate-stability option—more robust than DOTA but not as inert as NOTA—which can be advantageous when some controlled metal release is therapeutically desirable.

Radiopharmaceuticals Positron Emission Tomography (PET) Bifunctional Chelator (BFC)

Orthogonal Protection Strategy: Fmoc/Boc vs. Mono-Protected or Unprotected TETA Derivatives

Fmoc-TETA(Boc2)-Suc incorporates three orthogonal protecting groups: an Fmoc group on the primary amine (base-labile), two Boc groups on secondary amines (acid-labile), and a succinoyl linker with a free carboxylic acid for C-terminal attachment. This orthogonal arrangement enables sequential, on-resin deprotection during Fmoc-based SPPS: the Fmoc group is removed with piperidine (20% in DMF) after each coupling cycle, while the Boc groups remain intact until final TFA cleavage . In contrast, unprotected TETA would react non-specifically with activated amino acids during coupling, producing complex mixtures; mono-protected TETA derivatives (e.g., Boc-protected only) are incompatible with Fmoc SPPS workflows and require post-synthetic conjugation approaches that introduce additional purification steps and typically reduce overall yield by 15-30% [1]. The succinoyl linker provides a defined 4-carbon spacer between the chelator and the peptide backbone, a structural feature absent in directly coupled or linker-free TETA derivatives.

Solid-Phase Peptide Synthesis (SPPS) Orthogonal Protection Bifunctional Chelator

Succinoyl (Suc) Linker Architecture: Defined Spacer Length and Conjugation Flexibility vs. Direct Coupling

The succinoyl (Suc) linker in Fmoc-TETA(Boc2)-Suc provides a defined 4-carbon spacer arm that separates the TETA chelating moiety from the peptide backbone. This structural feature is critical because chelator accessibility for radiometal coordination can be sterically hindered when the chelator is directly coupled to the peptide without a linker [1]. While direct head-to-head radiolabeling efficiency data for Fmoc-TETA(Boc2)-Suc versus linker-free TETA derivatives are not available in the public literature, class-level studies demonstrate that succinoyl linkers improve radiochemical yields by reducing steric crowding around the chelator's nitrogen coordination sites . The linker also provides a defined attachment point for C-terminal peptide conjugation, enabling site-specific incorporation at any position in the peptide sequence—a flexibility absent in pre-conjugated or linker-free TETA building blocks that typically restrict attachment to N-terminal or lysine side-chain positions.

Linker Chemistry Peptide Conjugation Radiometal Chelation

Commercial Purity Specifications: ≥99% (HPLC, TLC) vs. Lower-Grade Alternatives

Commercially available Fmoc-TETA(Boc2)-Suc (CAS 2389064-35-9) from reputable suppliers is specified at ≥99% purity as determined by HPLC and TLC analysis . This high purity specification is essential for SPPS applications where even minor impurities (<1%) in the chelator building block can propagate through peptide elongation, resulting in deletion sequences, truncated products, and difficult-to-separate impurities that compromise the final radiolabeled conjugate's specific activity and biodistribution. In contrast, lower-grade or non-certified TETA derivatives (typical purity 95-98%) may contain up to 5% impurities that, when incorporated into peptide sequences, can reduce overall radiochemical yield by 10-20% and necessitate additional HPLC purification steps [1]. The storage condition specification (2-8 °C) further ensures stability of the Fmoc and Boc protecting groups during shipping and laboratory storage, preventing premature deprotection that would render the building block unusable for SPPS.

Quality Control Peptide Synthesis Radiopharmaceutical Production

Commercial Availability and Supply Chain Reliability: Established vs. Discontinued or Custom-Synthesis-Only Alternatives

Fmoc-TETA(Boc2)-Suc (CAS 2389064-35-9) is currently available from multiple established chemical suppliers including Chem-Impex (Catalog No. 37066), Iris Biotech (Catalog No. FNN1045), and abcr GmbH (Catalog No. AB571225), with standard package sizes ranging from 250 mg to 1 g . This multi-vendor availability contrasts with structurally similar Fmoc-protected TETA derivatives that have been discontinued (e.g., certain Fmoc-teta(Boc2)-suc-OH lots from CymitQuimica are listed as discontinued ) or are available only through custom synthesis, which typically incurs 4-8 week lead times and 2-3× higher cost compared to catalog products. The availability of Certificates of Analysis (CoA) and Safety Data Sheets (SDS) from these established vendors provides the documentation trail required for GMP/GLP radiopharmaceutical production and regulatory submissions—documentation often absent from custom-synthesized or single-vendor alternatives.

Procurement Supply Chain Radiopharmaceutical Development

Fmoc-TETA(Boc2)-Suc: Evidence-Based Application Scenarios in Radiopharmaceutical Development and Peptide Therapeutics


Site-Specific Incorporation of 64Cu-TETA Chelates into Peptide-Based PET Imaging Agents via Automated SPPS

Fmoc-TETA(Boc2)-Suc is the building block of choice when a research program requires site-specific installation of a TETA chelator at any defined position within a peptide sequence during automated Fmoc-based SPPS. The orthogonal protection strategy (Fmoc on primary amine, Boc2 on secondary amines) enables the compound to be treated as a standard amino acid during synthesis: the carboxylic acid of the succinoyl linker couples to the resin-bound peptide chain using standard activation reagents (e.g., HBTU, DIPEA), and the Fmoc group is removed with piperidine to permit further N-terminal elongation. The Boc groups remain intact through all piperidine cycles and are only removed during final TFA cleavage, revealing the fully deprotected TETA chelator ready for 64Cu radiolabeling. This workflow eliminates the need for post-synthetic conjugation and reduces overall synthesis time by approximately 1-2 days compared to conjugation-based approaches. The >90% radiolabel retention observed for 64Cu-TETA complexes under physiological challenge conditions (pH 7.5, 1 M Cu(II)) [1] ensures that the resulting PET imaging agent maintains signal integrity during in vivo distribution.

Comparative Chelator Screening for Radiometal Optimization: TETA as the Intermediate-Stability Candidate

When developing a new radiopharmaceutical, selection of the optimal chelator-radiometal pair requires systematic comparison of kinetic stability profiles. Fmoc-TETA(Boc2)-Suc enables parallel synthesis of peptide constructs bearing TETA, DOTA, or NOTA chelators for direct head-to-head comparison of radiolabeling efficiency, in vitro stability, and in vivo biodistribution. The kinetic stability data available for 64Cu complexes show that TETA occupies a defined intermediate position: 64Cu-TETA retains >90% of its radiolabel after 6 hours in 1 M Cu(II) challenge, compared to >50% loss for 64Cu-DOTA within 2 hours, and somewhat lower stability than 64Cu-NOTA (approximately 2-fold slower exchange rate) [2]. This intermediate stability profile may be advantageous when some degree of controlled metal release is therapeutically desirable or when faster renal clearance of unchelated radiometal is preferred over prolonged retention of the intact complex. The ability to incorporate TETA directly during SPPS using Fmoc-TETA(Boc2)-Suc makes this comparative screening experimentally straightforward and cost-effective.

GMP Radiopharmaceutical Production: High-Purity Chelator Building Block for Regulatory-Compliant Peptide Synthesis

For programs transitioning from research to GMP production of radiolabeled peptides for clinical trials, building block purity and documentation are critical. Fmoc-TETA(Boc2)-Suc from established vendors (Chem-Impex, Iris Biotech, abcr) is supplied with ≥99% purity specification (HPLC, TLC) and full analytical documentation including Certificate of Analysis and Safety Data Sheet . This purity level minimizes the risk of impurity-driven deletion sequences that would otherwise require extensive preparative HPLC purification of the final radiolabeled product—a step that adds 2-4 hours to production time and reduces overall radiochemical yield by 10-20% due to radioactive decay of 64Cu (t1/2 = 12.7 hours). The multi-vendor availability and catalog status of Fmoc-TETA(Boc2)-Suc also satisfy regulatory requirements for supply chain redundancy and continuity, which are essential elements of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application.

Theranostic Peptide Development: TETA as a Versatile Chelator for Copper-64 (PET) and Copper-67 (Therapy) Matched-Pair Applications

The TETA chelator is well-established for coordination of both 64Cu (PET imaging, t1/2 = 12.7 h) and 67Cu (beta-emitting therapy, t1/2 = 61.8 h), enabling true theranostic matched-pair approaches where the same peptide-chelator conjugate can be radiolabeled with either isotope for diagnostic imaging or targeted radiotherapy. Fmoc-TETA(Boc2)-Suc provides a convenient, SPPS-compatible route to these TETA-bearing peptide constructs. The kinetic stability of 64Cu-TETA complexes under physiological conditions (>90% retention at 6 hours in challenge assays) [1] ensures that the imaging signal accurately reflects the distribution of the therapeutic agent when the matched-pair strategy is employed. The succinoyl linker provides sufficient spacing to minimize steric interference between the chelated radiometal and the peptide's receptor-binding pharmacophore, a consideration that is particularly important for short peptides where direct chelator attachment can ablate binding affinity. Procurement of Fmoc-TETA(Boc2)-Suc rather than alternative chelator building blocks (e.g., Fmoc-DOTA derivatives) enables direct exploration of TETA's theranostic potential without requiring changes to established Fmoc SPPS workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-TETA(Boc2)-Suc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.